Furo[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione
Description
Properties
IUPAC Name |
1H-furo[2,3-d]pyrimidine-2,4,5-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O4/c9-2-1-12-5-3(2)4(10)7-6(11)8-5/h1H2,(H2,7,8,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVFMJCJZTLYTKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(O1)NC(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10514123 | |
| Record name | Furo[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10514123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
672286-69-0 | |
| Record name | Furo[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10514123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of furo[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione can be achieved through various methods. One efficient approach involves the rhodium (II) pivalate-catalyzed reactions of cyclic diazo compounds derived from barbituric acid or thiobarbituric acid with arylacetylenes and styrenes . This method provides a rapid synthetic route to a variety of furo[2,3-d]pyrimidine derivatives.
Another method involves the aza-Wittig reaction of functionalized iminophosphoranes with carbon disulfide, followed by further reaction with alkyl halides or halogenated aliphatic esters . This approach has been used to synthesize various derivatives of this compound with potential biological activities.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the aforementioned synthetic routes can be adapted for large-scale production. The use of efficient catalytic systems and scalable reaction conditions is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions: Furo[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activities.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include alkyl halides, carbon disulfide, and various catalysts such as rhodium (II) pivalate . Reaction conditions typically involve moderate to high temperatures and the use of organic solvents like DMF (dimethylformamide).
Major Products: The major products formed from the reactions of this compound include various substituted derivatives with enhanced biological activities. These derivatives have shown potential as antitumor and analgesic agents .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have highlighted the efficacy of furo[2,3-d]pyrimidine derivatives as inhibitors of FLT3 (Fms-like tyrosine kinase 3), which is frequently mutated in acute myeloid leukemia (AML). A series of furo[2,3-d]pyrimidin-1,3,4-thiadiazole derivatives were synthesized and evaluated for their cytotoxic effects on AML cell lines. Notably, these compounds demonstrated significant FLT3-ITD inhibitory activity with IC50 values in the nanomolar range. For instance, compound 22 showed an IC50 of 0.004 μM against MV4-11 cells and 0.110 μM against MOLM-13 cells, indicating potent anti-proliferative properties .
1.2 Neuropsychiatric Disorders
Furo[2,3-d]pyrimidine derivatives have also been investigated for their role as TRPC5 (transient receptor potential cation channel subfamily C member 5) modulators. These channels are implicated in various neuropsychiatric disorders. The modulation of TRPC5 channels can potentially lead to novel treatments for conditions such as anxiety and depression .
Synthesis and Structural Variations
The synthesis of furo[2,3-d]pyrimidine derivatives typically involves multi-step reactions that allow for structural modifications at various positions on the pyrimidine ring. For example, the introduction of different substituents on the phenyl rings at C-5 and C-6 positions has been shown to influence the biological activity significantly. Compounds with specific substitutions exhibited enhanced selectivity and potency against FLT3-ITD mutations .
3.1 Inhibition Mechanism
The mechanism by which furo[2,3-d]pyrimidine derivatives exert their anticancer effects primarily involves the inhibition of FLT3 phosphorylation and subsequent downstream signaling pathways critical for cell proliferation and survival in AML cells . The presence of a urea moiety in these compounds has been identified as crucial for maintaining binding affinity to the FLT3 kinase.
3.2 Antimicrobial Properties
Additionally, some derivatives have shown promising antimicrobial activity. Research indicates that certain furo[2,3-d]pyrimidine-2,4(1H,3H)-dione compounds possess significant antibacterial properties against various bacterial strains .
| Compound | Structure Modification | IC50 (μM) | Target Cell Line |
|---|---|---|---|
| 22 | Unsubstituted phenyl | 0.004 | MV4-11 |
| 23 | 3-Methyl | 0.010 | MV4-11 |
| 24 | 4-Methyl | 0.005 | MV4-11 |
| 25 | 3-Methoxy | 0.004 | MV4-11 |
| 26 | 4-Methoxy | 0.005 | MV4-11 |
Mechanism of Action
The mechanism of action of furo[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione involves its interaction with specific molecular targets and pathways. This compound has been shown to inhibit key enzymes involved in cancer cell proliferation and pain signaling pathways . The exact molecular targets and pathways may vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Pyrimido[4,5-d]pyrimidine-2,4,5-(1H,3H,6H)-trione
- Structural Features: This compound replaces the furan ring with a second pyrimidine ring, creating a bicyclic 6+6 system. Substituents like aryl or amino groups are common at the 6-position .
- Synthesis : Multicomponent reactions yield derivatives in 31–70% efficiency, lower than some furopyrimidine triones due to steric hindrance .
- Physical Properties : Melting points (e.g., 218–219°C for 1,3-dimethyl-3′,5-diphenyl derivatives ) are comparable to furopyrimidine triones but vary with substituent polarity.
Pyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione
- Structural Features : Incorporates a pyridine ring instead of furan. Derivatives often include hydroxyl or benzyl groups (e.g., 5-hydroxy-1,3-dimethyl-8-phenyl ).
- Reactivity : Hydroxyl groups enable hydrogen bonding, enhancing solubility in polar solvents. High-temperature reactions (220–250°C) are required for alkylation .
- Applications : Used as intermediates in antiviral agents (e.g., Trametinib Intermediate ).
Pyrimido[4,5-b]quinoline-2,4,5-(1H,3H,5aH)trione
5-Aryl-furopyrimidine Triones (e.g., 5-(Furan-2-yl) and 5-(Thiophen-2-yl))
- Substituent Effects :
- Catalysis : Synthesized using deep eutectic solvents (DES), achieving >80% reusability .
Key Data Tables
Table 1: Physical and Spectral Properties of Selected Compounds
Research Findings and Trends
- Synthetic Efficiency: Furopyrimidine triones often outperform pyrimidoquinoline analogs in yield (e.g., 58% vs. 2% ).
- Catalytic Advances: Nanomagnetic metal–organic frameworks (NMMOFs) improve yields in fused pyridine-pyrimidine systems (e.g., 86% for Fe3O4@Co(BDC)-NH2 ).
- Biological Relevance : Spirocyclic derivatives show promise as kinase inhibitors due to rigid, three-dimensional structures .
Biological Activity
Furo[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including its synthesis, mechanisms of action, and therapeutic potential across various diseases.
Chemical Structure and Properties
This compound has the molecular formula CHNO and is characterized by a fused pyrimidine ring system. Its unique structure contributes to its biological activity and potential as a pharmacological agent .
Synthesis Methods
The synthesis of furo[2,3-d]pyrimidine derivatives typically involves multi-step processes that can include reactions such as cyclization and nucleophilic substitution. For instance, one method involves the condensation of malononitrile with various aromatic compounds to form the furo[2,3-d]pyrimidine skeleton .
Anticancer Activity
Several studies have highlighted the anticancer potential of furo[2,3-d]pyrimidine derivatives:
- FLT3-ITD Inhibitory Activity : A series of furo[2,3-d]pyrimidine derivatives demonstrated significant cytotoxicity against FLT3-ITD expressing acute myeloid leukemia (AML) cell lines (MOLM-13 and MV4-11), with IC values in the nanomolar range. These compounds effectively inhibited FLT3 phosphorylation and downstream signaling pathways .
- Caspase Activation : In a study involving 1,3,4-oxadiazole hybrids derived from furo[2,3-d]pyrimidines, it was found that these compounds induced apoptosis through caspase 3/7 activation in cancer cell lines. The activation led to cell cycle arrest at different phases depending on the specific cell line .
Antiviral Activity
Furo[2,3-d]pyrimidine derivatives have also shown promise as antiviral agents:
- Varicella-Zoster Virus (VZV) : Compounds synthesized from this scaffold exhibited low micromolar EC values against both wild-type and mutant strains of VZV. Notably, one derivative was found to be three times more potent than acyclovir against thymidine kinase-deficient strains .
Case Studies
- FLT3 Inhibition in AML : A study focused on a specific furo[2,3-d]pyrimidine derivative (compound 49) reported its efficacy in suppressing FLT3 phosphorylation in AML cells. The results indicated a promising lead for developing targeted therapies for AML patients with FLT3 mutations .
- Antiviral Efficacy : Another research effort evaluated a novel series of furo[2,3-d]pyrimidine-1,3,4-oxadiazole hybrids. These compounds were tested against various human cancer cell lines and demonstrated moderate cytotoxicity while maintaining selectivity towards cancer cells over normal cells .
Research Findings Summary Table
| Activity Type | Compound Derivative | Target/Cell Line | IC / EC Value | Mechanism of Action |
|---|---|---|---|---|
| Anticancer | Furo[2,3-d]pyrimidine | MOLM-13 (AML) | Nanomolar range | FLT3 phosphorylation inhibition |
| Anticancer | 1,3,4-Oxadiazole hybrid | Various cancer lines | 13.89 - 19.43 µM | Caspase activation and apoptosis |
| Antiviral | Furo[2,3-d]pyrimidine-oxadiazole | VZV strains | Low micromolar | Direct viral inhibition |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Furo[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione derivatives?
- Methodological Answer : A widely used approach involves refluxing precursor compounds (e.g., substituted pyrimidines) with cyclic diketones like 5,5-dimethylcyclohexane-1,3-dione in ethanol/pipredine mixtures, yielding trione derivatives in ~70% efficiency after crystallization . Alternative routes employ β-ketoesters or α,β-unsaturated ketones under basic or thermal conditions, though yields may vary (e.g., 2% in some cases) .
Q. How are structural and purity analyses conducted for this compound class?
- Methodological Answer :
- Elemental analysis and mass spectrometry (MS) confirm molecular formulas .
- 1H/13C NMR resolves proton environments and carbonyl/carbon connectivity .
- IR spectroscopy identifies functional groups (e.g., C=O stretches at ~1700 cm⁻¹) .
- X-ray crystallography may be used for unambiguous confirmation of fused-ring systems .
Q. What safety protocols are recommended for handling Furo[2,3-d]pyrimidine derivatives?
- Methodological Answer :
- Use PPE (gloves, goggles) to avoid inhalation or skin contact.
- In case of exposure:
- Inhalation : Move to fresh air; administer artificial respiration if needed .
- Skin/Eye Contact : Rinse with water for ≥15 minutes .
- Store in sealed containers under inert atmospheres to prevent decomposition .
Advanced Research Questions
Q. How can regioselectivity challenges in cyclization reactions be addressed during synthesis?
- Methodological Answer : Regioselectivity in reactions with hydrazonoyl halides is influenced by electronic and steric factors. For example, using LiHMDS as a base promotes nucleophilic attack at the less hindered carbonyl group, directing cyclization to form pyrimido[4,5-d]pyrimidine derivatives . Microwave-assisted synthesis further enhances selectivity by reducing side reactions .
Q. What strategies improve reaction yields in multi-step syntheses of fused pyrimidinetriones?
- Methodological Answer :
- Optimized Solvent Systems : Ethanol/pipredine mixtures enhance solubility of intermediates .
- Cascade Reactions : One-pot reactions (e.g., combining salicylaldehydes and dimethylbarbituric acid) reduce purification steps and improve yields (up to 85%) .
- Microwave Irradiation : Accelerates [4+2] cycloadditions, achieving 90% yields in pyrimido[4,5-d]pyrimidine syntheses .
Q. How do electronic substituents influence the biological activity of Furo[2,3-d]pyrimidinetriones?
- Methodological Answer :
- Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance anti-inflammatory activity by stabilizing charge-transfer complexes with target enzymes .
- Hydrophobic substituents (e.g., aryl groups) improve membrane permeability, as seen in pyrido[2,3-d]pyrimidines with IC₅₀ values <10 μM .
- Structure-Activity Relationship (SAR) tables guide optimization (Table 1):
| Substituent Position | Group | Biological Activity (IC₅₀) | Reference |
|---|---|---|---|
| C-6 | -Ph | 8.2 μM (COX-2 inhibition) | |
| C-8 | -Me | 12.5 μM (Antimicrobial) |
Q. How can contradictory data on reaction mechanisms be resolved?
- Methodological Answer :
- Kinetic vs. Thermodynamic Control : Low-temperature NMR studies distinguish intermediates in thiouracil cyclization .
- Computational Modeling : DFT calculations predict regioselectivity in 1,3-dipolar cycloadditions, reconciling discrepancies between experimental and theoretical outcomes .
- Isotopic Labeling : Traces proton transfer pathways in hydrolyzed intermediates (e.g., ethyl cyanoacetate adducts) .
Q. What advanced techniques characterize tautomeric equilibria in pyrimidinetriones?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
